For researchers requiring precise mesomorphic behavior, 4-n-octyloxybenzoic acid (8OBA) provides the exact SmC phase essential for ferroelectric liquid crystal formulations. Homologue substitution disrupts phase sequences, rendering materials unusable. Key benefits: - Intrinsic SmC phase (101-147°C) ensures ferroelectric switching - Hydrogen-bonded dimers enable supramolecular prototyping without covalent synthesis - Eutectic blending with shorter-chain acids fine-tunes nematic windows. Supplied with batch-specific purity analysis for reproducible results.
4-n-Octyloxybenzoic acid (8OBA, CAS 2493-84-7) is a prototypical mesogenic building block characterized by an eight-carbon alkoxy tail and a hydrogen-bonding carboxylic acid headgroup. In industrial and materials science procurement, it is primarily sourced as a precursor for ferroelectric liquid crystals, a hydrogen-bond donor for supramolecular complexes, and a rheology-modifying agent in eutectic blends. Unlike non-hydrogen-bonded mesogens, 8OBA forms stable supramolecular dimers that dictate its thermal phase behavior, exhibiting a melting point of approximately 101 °C and a broad mesomorphic range encompassing both smectic C (SmC) and nematic (N) phases up to a clearing point of 147 °C . Its specific chain length provides a precise balance of molecular flexibility, thermal stability, and polarizability, making it a critical structural component for advanced electro-optic materials and dynamic supramolecular assemblies where exact phase transition control is required.
Substituting 4-n-octyloxybenzoic acid with shorter or longer n-alkoxybenzoic acid homologues (such as 4-hexyloxybenzoic acid or 4-decyloxybenzoic acid) fundamentally alters the liquid crystalline phase sequence and thermal stability of the resulting material. The length of the alkyl chain directly dictates the presence and stability of the smectic C (SmC) phase, which is an absolute structural prerequisite for ferroelectric liquid crystal applications [1]. Shorter homologues often exhibit only nematic phases, rendering them unusable for ferroelectric formulations, while longer chains can suppress the nematic phase entirely or drastically increase the material's viscosity. Furthermore, in eutectic blending, the specific molecular length ratio between 8OBA and co-dopants is precisely calibrated to depress melting points and widen the operational nematic window; generic substitution disrupts this delicate thermodynamic balance, leading to premature crystallization or narrowed operational temperatures.
The utility of 8OBA in advanced display technologies stems from its specific phase transition sequence. While shorter homologues like 4-hexylbenzoic acid (6BA) or 4-hexyloxybenzoic acid (6OBA) typically transition directly from crystalline to nematic phases (Cr-N-I), 8OBA exhibits a stable smectic C (SmC) phase. Thermal analysis demonstrates that pure 8OBA transitions from crystalline to SmC at 101 °C, to nematic at 108 °C, and to isotropic liquid at 147 °C . This intermediate SmC phase, characterized by tilted molecular layers, is structurally mandatory for the development of chiral ferroelectric liquid crystals.
| Evidence Dimension | Presence of Smectic C (SmC) Phase |
| Target Compound Data | Exhibits stable SmC phase (101 °C to 108 °C) |
| Comparator Or Baseline | Shorter homologues (e.g., 6BA/6OBA) (Lacks SmC phase entirely; Cr-N-I sequence only) |
| Quantified Difference | Enables SmC phase formation critical for ferroelectric properties |
| Conditions | Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) upon heating |
Procurement of 8OBA is strictly required for synthesizing ferroelectric liquid crystals, as shorter-chain substitutes cannot provide the necessary tilted smectic phase.
In industrial liquid crystal formulation, 8OBA is utilized as a proven rheology-modifying blending agent. When 8OBA is mixed in equimolar ratios with shorter homologues like 4-hexylbenzoic acid (6BA), the resulting binary blend exhibits a drastically expanded nematic phase window and lower viscosity compared to the pure components. Pure 8OBA possesses a nematic range of approximately 39 °C (108-147 °C), and pure 6BA has a narrow range of ~14 °C. However, the 6BA/8OBA blend expands the nematic state region to a width of 76 °C (57-133 °C), while simultaneously suppressing the smectic phase to create a broad-range nematic fluid [1].
| Evidence Dimension | Operational Nematic Phase Range |
| Target Compound Data | 76 °C nematic window (57-133 °C) when blended with 6BA |
| Comparator Or Baseline | Pure 8OBA (~39 °C window) and pure 6BA (~14 °C window) |
| Quantified Difference | Over 2x expansion of the nematic operational temperature range |
| Conditions | Equimolar binary blending evaluated via DSC and rheometry |
Allows formulators to engineer broad-temperature nematic liquid crystals with lowered viscosity, preventing crystallization at lower operating temperatures.
8OBA is an established hydrogen-bond donor for creating supramolecular liquid crystals (SMHBCs) with non-mesogenic proton acceptors, such as pyridines or aminobenzonitriles. The eight-carbon chain provides a specific steric profile that enhances the thermal stability of the induced mesophases. Studies on binary complexes of n-alkoxybenzoic acids with supramolecular linkers show that 8OBA complexes exhibit significantly higher clearing temperatures and more stable induced smectic A (SmA) phases compared to shorter-chain (e.g., pentyl or hexyl) analogues [1]. The specific molecular interaction between the 8OBA acid fragment and pyridyl/cyano groups increases the degree of molecular ordering without requiring covalent synthesis.
| Evidence Dimension | Thermal stability of induced supramolecular mesophases |
| Target Compound Data | High clearing temperatures and stable SmA/SmC induction |
| Comparator Or Baseline | Shorter-chain homologues (e.g., 5OBA or 6OBA) (Lower clearing temperatures, narrower mesophase ranges) |
| Quantified Difference | Enhanced stabilization of supramolecular dimeric liquid crystal phases |
| Conditions | Binary mixtures with proton acceptors (e.g., pyridyl derivatives) under thermal cycling |
Provides a reliable, modular precursor for developing self-assembling liquid crystal materials with high thermal stability, reducing the need for complex covalent synthesis.
Directly leveraging its intrinsic Smectic C phase, 8OBA is utilized as a primary intermediate to synthesize chiral ferroelectric benzoates for fast-switching electro-optic displays and spatial light modulators.
8OBA is used as a critical eutectic blending component with shorter-chain alkylbenzoic acids to depress the melting point, reduce viscosity, and expand the operational nematic temperature window for commercial display and optical switching applications .
Employed as a robust hydrogen-bond donor to form stable, non-covalent dimeric liquid crystals with pyridyl or cyano-functionalized molecules, enabling the rapid prototyping of new mesogenic materials without complex covalent synthesis steps .
Irritant